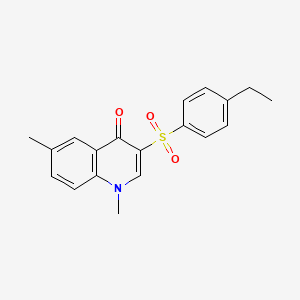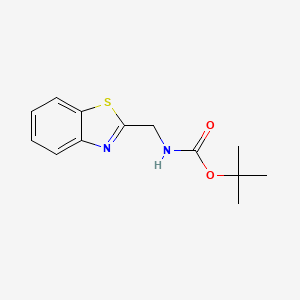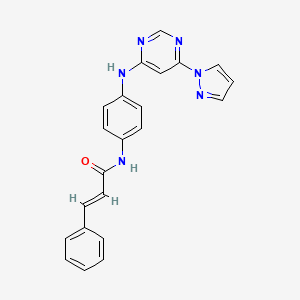![molecular formula C15H18BrN3O B2360524 3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide CAS No. 890604-34-9](/img/structure/B2360524.png)
3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the use of 3,5-dimethylpyrazole, which is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a white solid that dissolves well in polar organic solvents . It is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine . Condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Chemical Reactions Analysis
The chemical reactions involving related compounds such as 3,5-dimethylpyrazole have been studied . For instance, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . It has found use as a blocking agent for isocyanates .Scientific Research Applications
Intermolecular Interactions and Crystal Packing
Research on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, highlights the significance of intermolecular interactions, such as hydrogen bonds and π-interactions, in influencing crystal packing and stability. These studies, involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, demonstrate the compounds' solid-state structures and their stabilization mechanisms, which are essential for understanding molecular assembly and designing materials with desired properties (Saeed et al., 2020).
Synthesis and Characterization of Novel Compounds
The synthesis and pharmacological evaluation of various derivatives, such as N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides, demonstrate the process of creating novel compounds with potential therapeutic applications. These studies involve detailed characterization and evaluation of the compounds' activities, offering a framework for developing new drugs (Khelili et al., 2012).
Antibacterial and Anticancer Properties
Research on compounds such as 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones explores their promising antibacterial activity, especially against resistant strains like Staphylococcus aureus and Bacillus subtilis. These studies not only provide insights into the compounds' therapeutic potential but also highlight the importance of structural modifications in enhancing biological activity (Palkar et al., 2017).
Photodynamic Therapy Applications
The development of new zinc phthalocyanine derivatives substituted with benzamide groups for photodynamic therapy demonstrates the application of such compounds in treating cancer. These compounds' photophysical and photochemical properties, including high singlet oxygen quantum yield, are critical for their effectiveness as photosensitizers in cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
Studies on cationic Schiff surfactants derived from pyrazole compounds reveal their effectiveness as corrosion inhibitors. These compounds' adsorption behavior and inhibition efficiency provide valuable insights for developing new materials to protect against corrosion in various industrial applications (Tawfik, 2015).
properties
IUPAC Name |
3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10-7-11(2)19(18-10)12(3)9-17-15(20)13-5-4-6-14(16)8-13/h4-8,12H,9H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSJWKSSGBIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CNC(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

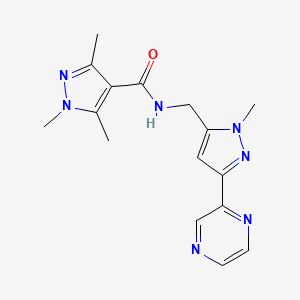

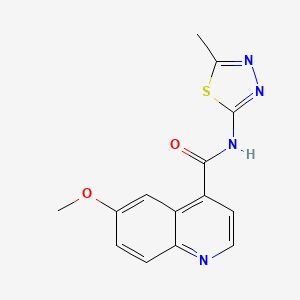
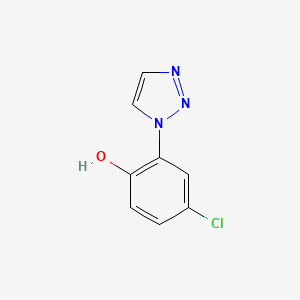
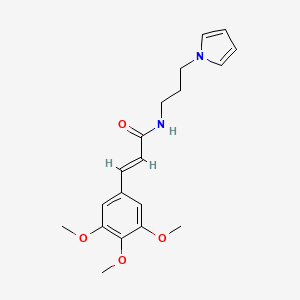

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)
![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)
![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)
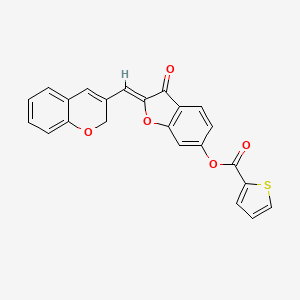
![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)
